molecular formula C15H12ClFO3S B3037210 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone CAS No. 477334-20-6

1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone

Cat. No.: B3037210
CAS No.: 477334-20-6
M. Wt: 326.8 g/mol
InChI Key: GXVRNXSUBVPDEA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone is a chemical compound that features a chlorophenyl group and a fluorophenyl sulfonyl group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group is known to play a crucial role in its activity, potentially through the formation of covalent bonds with target proteins, thereby altering their function.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone can be compared with similar compounds such as:

    4-Chlorophenyl 4-Fluorophenyl Sulfone: This compound shares structural similarities but lacks the propanone backbone, which may influence its reactivity and applications.

    4-Fluorophenyl p-Tolyl Sulfone: Another related compound, differing in the substitution pattern on the phenyl rings, which can affect its chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVRNXSUBVPDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187725
Record name 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-20-6
Record name 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-3-((4-FLUOROPHENYL)SULFONYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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